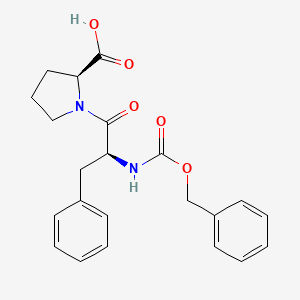

Z-Phe-pro-OH

Description

Contextualization within Protected Dipeptide Chemistry and Peptidomimetics

The synthesis of peptides with a defined sequence requires a strategic approach to control the reactivity of the amino and carboxyl groups of the constituent amino acids. wiley-vch.de To prevent unwanted side reactions and the formation of a complex mixture of products, temporary "protecting groups" are attached to the reactive functional groups, particularly the N-terminus of the amino acid. wiley-vch.debachem.com The benzyloxycarbonyl (Z or Cbz) group is one of the oldest and most widely used Nα-protecting groups in modern peptide synthesis. bachem.com Z-Phe-Pro-OH is a classic example of a "protected dipeptide," where the amino group of the N-terminal phenylalanine is masked by the Z-group, while the C-terminal carboxyl group of proline remains free to react in a subsequent coupling step. This allows for the controlled, stepwise elongation of a peptide chain. bachem.com

The structural characteristics of the amino acids in this compound are also significant. The presence of proline, a unique imino acid, introduces a rigid kink into the peptide backbone, which can enhance proteolytic stability. nih.govmdpi.com This inherent stability is a desirable feature in drug design. This leads to the field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as better stability and bioavailability. diva-portal.orgnih.gov Protected dipeptides like this compound are fundamental starting points for creating advanced peptidomimetics. For instance, research has focused on replacing the scissile peptide bond with non-hydrolyzable surrogates, such as a phosphinic acid moiety, to create potent enzyme inhibitors. mdpi.comresearchgate.net A notable example is the development of the phosphinic peptide Z-Phe-ψ(PO2CH2)-Gly-Pro-Nle, a powerful collagenase inhibitor, which builds upon the foundational Z-Phe dipeptide structure. mdpi.com

Historical Trajectories in the Academic Study of this compound and Related Peptides

The academic study of this compound is intrinsically linked to the history of peptide chemistry itself. While the first dipeptide was synthesized in 1901, the field was revolutionized by the development of the benzyloxycarbonyl (Z) protecting group by Leonidas Zervas and his colleagues. bachem.comhighfine.com This innovation allowed for the rational and controlled synthesis of peptides for the first time. bachem.com

By the 1970s, Z-protected amino acids and dipeptides were routinely used as building blocks in complex peptide syntheses. Patent literature from this era demonstrates the use of Z-protected peptide fragments in the synthesis of larger, biologically active peptides like antamanide, a cyclic decapeptide. google.com During this period, researchers also explored the use of enzymes for forming peptide bonds, where acyl dipeptides were often found to be more effective carboxyl components than single acyl amino acids. scispace.com

The Phe-Pro sequence itself has been a subject of interest in various studies. For example, research into bitter-tasting peptides identified from casein hydrolyzates revealed sequences containing the Pro-Phe-Pro motif. tandfonline.com Furthermore, the study of cyclic dipeptides (diketopiperazines), such as cyclo(l-Phe-l-Pro), has been extensive, with these compounds showing a range of biological activities, including effects on cancer cell lines and quorum sensing in bacteria. nih.gov These historical studies on related sequences underscore the long-standing scientific interest in the structural and functional roles of phenylalanine and proline residues in peptides.

Fundamental Significance of this compound as a Biochemical Research Tool

The primary significance of this compound in research is its role as a well-defined chemical building block. chemimpex.com It allows for the precise incorporation of a Phe-Pro motif into larger synthetic peptides. This is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter a peptide's sequence to understand how its structure relates to its biological function. bachem.com The dipeptide has been used as a fragment in the synthesis of more complex structures, such as hexapeptides designed to study conformational properties. uzh.ch

Beyond its use in synthesis, this compound and its analogues serve as tools for probing enzyme mechanisms and specificity. In one study, the related dipeptide Z-Pro-Pro-OH was used to characterize a prolyl oligopeptidase; the observation that the enzyme could not hydrolyze the N-blocked dipeptide helped to define its substrate requirements. dcu.ie Similarly, Z-Phe-Arg 7-amido-4-methylcoumarin, which contains the Z-Phe moiety, is a well-known fluorogenic substrate used to assay the activity of enzymes like papain and cathepsins. sigmaaldrich.com The Z-group allows the peptide to enter the enzyme's active site, and cleavage of the substrate releases a fluorescent molecule, providing a measurable signal of enzyme activity. sigmaaldrich.com

Furthermore, the Phe-Pro sequence is known to be susceptible to an intramolecular side reaction during peptide synthesis, leading to the formation of a diketopiperazine (DKP). acs.org Studies investigating this reaction mechanism provide valuable information for optimizing synthetic protocols to minimize this impurity. acs.org The use of Z-protected precursors in enzymatic peptide synthesis has also been demonstrated, where a protease from Pseudomonas aeruginosa was able to catalyze the formation of dipeptides from various Z-protected amino acids. researchgate.net

Table 1: Examples of Peptides and Peptidomimetics Synthesized Using this compound or Related Fragments

| Final Product/Target | Z-Protected Fragment Used (or Analogue) | Research Area | Reference |

| Z-Phe-Pro-Aib-Pro-Aib-Aib-N(Me)Ph | Z-Phe-Pro-Aib-OH | Synthesis of constrained cyclohexapeptides | uzh.ch |

| Z-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle | Z-Phe-ψ(PO₂CH₂)-Gly-OH (conceptual basis) | Development of potent collagenase inhibitors | mdpi.com |

| Z-Phe-Val-Pro-NH₂ | Z-Phe-Val-OH | Study of coupling reagents and epimerization control | csic.es |

Table 2: Research Applications of this compound and Analogous Dipeptides

| Application | Specific Compound/Sequence Studied | Key Finding | Reference |

| Enzyme Specificity Study | Z-Pro-Pro-OH | The N-blocked dipeptide was not hydrolyzed by bovine brain prolyl oligopeptidase, helping to define the enzyme's specificity. | dcu.ie |

| Mechanistic Study of Side Reactions | Phe-Pro sequence on solid support | Investigated the formation of diketopiperazine (DKP) impurity during solid-phase peptide synthesis. | acs.org |

| Substrate for Enzymatic Assays | Z-Phe-Arg-AMC | A fluorogenic substrate used to measure the activity of proteases like papain and kallikrein. | sigmaaldrich.com |

| Enzymatic Peptide Synthesis | Z-AA (general Z-protected amino acids) | A protease from P. aeruginosa catalyzed the synthesis of dipeptides using Z-protected amino acids as substrates. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMUASKUOLVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998000 | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-64-9 | |

| Record name | 1-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007669649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Z Phe Pro Oh

Optimized Synthetic Routes for Z-Phe-Pro-OH

The synthesis of this compound, or N-Benzyloxycarbonyl-L-phenylalanyl-L-proline, can be accomplished through several optimized routes. The choice between solid-phase and solution-phase synthesis depends on the desired scale, purity requirements, and subsequent application of the dipeptide. bachem.comthaiscience.info Both methods have seen significant improvements aimed at increasing yield, reducing side reactions, and enhancing sustainability. rsc.org

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid polymer support. masterorganicchemistry.com While typically used for longer peptides, the principles of SPPS can be applied to synthesize dipeptides like this compound or to integrate the Phe-Pro moiety into a larger sequence. The process involves anchoring the C-terminal amino acid (Proline) to a resin and sequentially adding the subsequent amino acid (Phenylalanine). 20.210.105

The synthesis cycle generally consists of the following steps:

Resin Loading : The first amino acid, Fmoc-Pro-OH, is attached to a suitable resin, such as Wang or Rink Amide resin. kvinzo.com

Deprotection : The temporary N-terminal protecting group, typically the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed using a piperidine (B6355638) solution. masterorganicchemistry.comkvinzo.com

Coupling : The next N-protected amino acid, in this case, Z-Phe-OH or Fmoc-Phe-OH, is activated by a coupling reagent and reacted with the free amino group on the resin-bound proline. mdpi.com

Cleavage : Once the sequence is assembled, the peptide is cleaved from the resin support, often using a strong acid like trifluoroacetic acid (TFA). thaiscience.info

Modern advancements in SPPS focus on "green" chemistry, seeking to replace hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. kvinzo.comrsc.org Studies have identified binary solvent mixtures, such as anisole/N-octyl-pyrrolidone (NOP), that effectively solubilize reagents and swell resins while being more sustainable. kvinzo.com

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method for preparing peptides. masterorganicchemistry.comresearchgate.net For a dipeptide like this compound, the synthesis involves the coupling of two protected amino acid derivatives in an organic solvent, followed by purification. bachem.com A common route is the reaction between N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and a proline ester (e.g., H-Pro-OMe), followed by saponification of the ester to yield the final product.

Key improvements in solution-phase synthesis have focused on the development of highly efficient coupling reagents that accelerate reaction times, improve yields, and minimize racemization. rsc.org Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a green and powerful coupling reagent. rsc.org In studies on the analogous peptide Z-Phg-Pro-NH2 (where Phenylglycine replaces Phenylalanine), using T3P® in combination with a base like N,N-diisopropylethylamine (DIPEA) achieved complete conversion in just five minutes at room temperature. rsc.org This represents a significant acceleration compared to traditional methods.

The convergent, or segment condensation, strategy is another solution-phase approach where pre-synthesized peptide fragments are coupled together. polypeptide.com While more relevant for larger peptides, the underlying principles of fragment selection to minimize racemization—such as choosing proline for the C-terminal residue of the N-terminal fragment—are pertinent. polypeptide.com

The success of any peptide synthesis hinges on a robust protecting group strategy and the use of effective coupling reagents. bachem.comuni-kiel.de

Protecting Groups:

N-Terminal Protection : The benzyloxycarbonyl (Z) group is a urethane-type protecting group introduced by Bergmann and Zervas. 20.210.105 It is stable under the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, making it an orthogonal protecting group. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), which cleanly yields the free amine. bachem.commdpi.com

C-Terminal Protection : In the synthesis of this compound itself, the C-terminal carboxyl group of proline is the desired final state. However, during intermediate steps, particularly in solution-phase synthesis, it is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent it from reacting. bachem.com These esters are later cleaved by saponification or hydrogenolysis. bachem.com

Coupling Reagents: Coupling reagents are used to activate the carboxylic acid of the N-protected amino acid, converting it into a more reactive species that readily forms an amide bond with the free amine of the other amino acid. bachem.com Their development has been crucial for minimizing side reactions, especially racemization.

| Coupling Reagent Class | Examples | Additive/Suppressant | Key Features |

| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole), OxymaPure | Widely used, but DCC can form an insoluble urea (B33335) byproduct. DIC is often preferred. uni-kiel.de Additives are essential to suppress racemization. ias.ac.in |

| Onium Salts (Uronium/Aminium) | HBTU, TBTU, COMU | HOBt, OxymaPure | Highly efficient and fast-acting. csic.esluxembourg-bio.com Generate soluble byproducts, simplifying purification. luxembourg-bio.com |

| Onium Salts (Phosphonium) | BOP, PyBOP | HOBt | Very effective but can produce carcinogenic byproducts (HMPA). researchgate.net |

| Anhydrides | T3P® (propylphosphonic anhydride) | DIPEA (base) | A green, efficient reagent for both solution and solid-phase synthesis with low racemization. rsc.org |

The choice of coupling reagent and additive is critical. For instance, coupling a Z-protected amino acid to a proline derivative can be prone to racemization. The use of additives like HOBt or OxymaPure forms an active ester in situ, which reacts with the amine component, reducing the risk of the activated amino acid cyclizing into an oxazolone (B7731731) and losing its stereochemical integrity. uni-kiel.de

Chemo- and Regioselective Modifications of this compound

Chemo- and regioselective modifications of a peptide allow for the introduction of new functional groups at specific positions, enabling the creation of bioconjugates, molecular probes, or analogues with altered properties. acs.orgacs.org For the dipeptide this compound, there are three main sites for potential modification: the C-terminal carboxylic acid, the aromatic ring of phenylalanine, and the pyrrolidine (B122466) ring of proline.

The most accessible site for selective modification is the C-terminal carboxylic acid. It can be readily converted into a variety of derivatives:

Amides : Coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., HBTU, T3P®) yields the corresponding amide. This is a common strategy for creating peptide analogues, such as Z-Phe-Pro-NH₂.

Esters : Esterification of the carboxylic acid can be achieved by reacting it with an alcohol under acidic conditions or using alkyl halides with a base. This modification can alter the peptide's solubility and cell permeability.

Modification of the phenylalanine side chain is more challenging due to the relative inertness of the benzene (B151609) ring and the need to avoid conditions that could cleave the Z-protecting group or cause racemization. Potential reactions like electrophilic aromatic substitution (e.g., nitration, halogenation) would require harsh conditions that are generally incompatible with peptide integrity.

The proline ring is also relatively unreactive. While advanced methods exist for C-H activation, their application to a complex molecule like this compound for selective modification would be non-trivial and require significant synthetic development. Therefore, for practical purposes, derivatization of this compound is overwhelmingly focused on transformations of the C-terminal carboxyl group.

Design and Synthesis of this compound Analogues and Derivatives for Mechanistic Probing

Altering the structure of this compound by creating analogues and derivatives is a powerful strategy for probing enzyme-substrate interactions and developing potent and selective inhibitors. nih.govresearchgate.net Modifications can be made to the amino acid side chains, the peptide backbone, or the terminal functional groups.

A prominent example is the development of inhibitors for proteases like thrombin. Thrombin recognizes substrates with a P2-Pro residue. researchgate.net Researchers have designed potent thrombin inhibitors with the general structure Z-D-Phe-Pro-boro-Xaa, where the C-terminal carboxylic acid is replaced with a boronic acid analogue (boro-Mpg or boro-Irg). researchgate.net The boronic acid acts as a transition-state analogue, forming a stable covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition. researchgate.net

Another strategy involves introducing conformational constraints into the peptide backbone. The incorporation of (Z)-α,β-didehydrophenylalanine (ΔZPhe) in place of phenylalanine creates a more rigid structure. nih.govacs.org The synthesis of analogues like Tyr-Pro-ΔZPhe-Phe-NH₂ has been used to study structure-activity relationships in opioid peptides, where the constrained conformation can lead to altered receptor selectivity and binding affinity. nih.govacs.org

Expanding beyond the 20 canonical amino acids allows for the fine-tuning of a peptide's pharmacological properties. mdpi.com This can involve replacing an existing amino acid with a non-canonical one or replacing the amide bond itself with a stable mimic (a peptide bond isostere).

Non-Canonical Amino Acids (ncAAs): The incorporation of ncAAs can introduce new functionalities, alter stereochemistry, or provide resistance to proteolytic degradation. mdpi.com

Aza-amino acids : In these analogues, the α-carbon is replaced by a nitrogen atom. The synthesis of precursors for aza-phenylalanine has been developed, which can then be incorporated into peptide sequences. kirj.ee

D-amino acids : Replacing an L-amino acid with its D-enantiomer, as seen in the Z-D-Phe-Pro-boro-Xaa thrombin inhibitors, can dramatically alter the peptide's conformation and its interaction with a chiral receptor or enzyme active site. researchgate.net

Conformationally restricted analogues : Besides ΔZPhe, proline analogues such as perhydroindole (Phi) or azabicyclo[2.2.1]heptane (Abh) can be used to constrain the peptide backbone into specific secondary structures, like β-turns. researchgate.net

Peptide Bond Isosteres: The amide bond is susceptible to cleavage by proteases. Replacing it with a non-hydrolyzable mimic can create highly stable inhibitors.

Phosphinic analogues : The -CO-NH- bond can be replaced by a phosphinic moiety, -P(O)(OH)CH₂-. These pseudopeptides act as transition-state analogue inhibitors of important enzyme classes like metalloproteases. mdpi.com

Hydroxyethylene isosteres : This modification, seen in successful antiviral drugs, mimics the tetrahedral intermediate of amide bond hydrolysis and is a key feature in the design of protease inhibitors. nih.gov

| Modification Type | Example | Purpose |

| C-Terminal Modification | Z-D-Phe-Pro-boro-Arg | Transition-state analogue inhibitor (Thrombin) researchgate.net |

| Side Chain Modification (ncAA) | Tyr-Pro-ΔZPhe -Phe-NH₂ | Induce conformational rigidity nih.govacs.org |

| Backbone Stereochemistry (ncAA) | Z-D-Phe -Pro-OH | Alter conformation, improve binding/stability researchgate.net |

| Peptide Bond Isostere | Phe-ψ[P(O)(OH)CH₂] -Pro | Increase stability, inhibit proteases mdpi.com |

The synthesis of these complex analogues often requires multi-step procedures and a combination of solution-phase and solid-phase techniques to achieve the desired target molecule.

C-Terminal and N-Terminal Derivatization for Functional Studies

The chemical modification of the dipeptide this compound at its carboxyl (C-terminal) and amino (N-terminal) ends is a fundamental strategy in medicinal chemistry and peptide science. These derivatizations are performed to investigate structure-activity relationships (SAR), enhance biological potency, improve metabolic stability, and modulate pharmacokinetic properties. By systematically altering the terminal functional groups, researchers can probe the molecular interactions of the peptide with its biological target and develop analogs with superior therapeutic potential. nih.govdiva-portal.org

C-Terminal Derivatization

The carboxylic acid moiety of this compound is a prime site for modification, commonly through esterification or amidation. These changes can significantly impact the peptide's polarity, hydrogen bonding capacity, and susceptibility to cleavage by carboxypeptidases. princeton.edu

Esterification and Amidation:

C-terminal esterification involves converting the carboxylic acid to an ester, while amidation replaces the hydroxyl group with an amine, forming a peptide amide. Amidation is particularly prevalent in naturally occurring bioactive peptides and is known to protect against enzymatic degradation and often enhance receptor binding affinity. nih.gov For instance, the synthesis of endomorphin-2 analogs, which are structurally related to sequences containing Phe-Pro motifs, often feature a C-terminal amide (e.g., -NH₂). nih.gov This modification is crucial for their opioid receptor agonist activity. nih.gov

The process typically involves activating the carboxylic acid of this compound using coupling reagents, followed by reaction with an alcohol or amine.

Table 1: Examples of C-Terminal Derivatization Methods and Reagents

| Derivatization Type | Reagent/Method | Resulting Functional Group | Significance |

|---|---|---|---|

| Amidation | HATU/HOAt, DIEA | Primary or Secondary Amide | Increases stability, mimics natural peptides, can enhance biological activity. uzh.chmdpi.com |

| Esterification | HOBMCI, K₂CO₃ in DCM | Benzyl Ester | Protects the C-terminus for further synthesis steps or creates pro-drugs. oup.com |

| Peptide Coupling | DCC, HOBt | Peptide Bond | Elongates the peptide chain, incorporating this compound as a structural unit. google.comrsc.org |

This table is generated based on data from the text and represents common methodologies in peptide chemistry.

Research findings show that even minor changes at the C-terminus can lead to significant shifts in biological function. In the development of antipicornaviral peptidomimetics based on a Z-Leu-Phe-Gln-OH sequence, it was observed that compounds with a free C-terminal carboxyl function were active, whereas their corresponding benzyl and t-butyl esters were inactive, highlighting the critical role of this terminal group. researchgate.net

N-Terminal Derivatization

The N-terminus of this compound is protected by the benzyloxycarbonyl (Z) group. This group can be selectively removed to allow for further modification, or the entire this compound unit can be used as a scaffold where the N-terminal amine of the resulting larger peptide is further derivatized. nih.gov

Deprotection and Elongation:

The primary N-terminal modification is the removal of the Z-group, typically via catalytic hydrogenolysis. This deprotection exposes the free amino group of the phenylalanine residue, enabling the peptide chain to be elongated from the N-terminus. This is a standard procedure in the stepwise synthesis of larger peptides where this compound serves as a foundational dipeptide block. uzh.ch

Acylation and Alkylation:

Once the N-terminal amine is deprotected, it can be modified through acylation or alkylation to introduce a variety of functional groups. These modifications are crucial for SAR studies. For example, in the development of the kappa opioid receptor antagonist, zyklophin, various N-terminal modifications, including the introduction of N-phenethyl and N-cyclopropylmethyl groups, were explored. These modifications led to analogs with significantly enhanced antagonist potency compared to the parent compound. nih.gov

Table 2: N-Terminal Derivatization Strategies and Their Impact

| Derivatization Strategy | Example Modification | Reagents/Conditions | Purpose/Functional Impact |

|---|---|---|---|

| Deprotection | Removal of Z-group | Catalytic Hydrogenolysis (H₂/Pd) | Exposes N-terminal amine for chain elongation or further modification. uzh.ch |

| Alkylation | N-benzyl, N-cyclopropylmethyl | Reductive amination or direct alkylation | Explores steric and electronic requirements for receptor binding; can enhance potency. nih.govresearchgate.net |

| Acylation | Acetylation, Boc protection | Acetic anhydride, Boc-anhydride | Modulates polarity and hydrogen bonding; used for SAR studies and protection in synthesis. researchgate.net |

This table is generated based on data from the text and illustrates common approaches to N-terminal modification for functional analysis.

These derivatization studies are essential for mapping the pharmacophore of a peptide, identifying the key functional groups responsible for its biological effects, and designing peptidomimetics with improved therapeutic profiles. diva-portal.orggoogle.com The insights gained from modifying the termini of this compound and related peptides contribute to the rational design of novel peptide-based drugs.

Enzymatic Interactions and Mechanistic Elucidation of Z Phe Pro Oh

Z-Phe-Pro-OH as an Enzyme Substrate: Kinetic and Mechanistic Analyses

The interaction of this compound as a substrate with enzymes is primarily governed by a class of proteases known as post-proline cleaving enzymes (PPCEs). nih.gov These enzymes are defined by their ability to catalyze the hydrolysis of peptide bonds on the carboxyl side of proline residues, a task that is challenging for many other peptidases due to the unique rigid, cyclic structure of proline. nih.govresearchgate.net

The enzymatic cleavage of this compound involves the hydrolytic breakdown of the peptide bond linking the proline residue to the terminal hydroxyl group. This reaction is catalyzed by specific endopeptidases, such as prolyl oligopeptidase (POP), which are members of the S9 serine peptidase family. nih.govresearchgate.net The catalytic mechanism of these serine proteases involves a characteristic catalytic triad (B1167595) (typically Ser-His-Asp) within the enzyme's active site. pnas.org This triad facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the proline in the substrate, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the Pro-OH bond.

Enzymes like Dipeptidyl Peptidase IV (DPP IV) also show specificity for proline, but they are exopeptidases that cleave dipeptides from the N-terminus of a polypeptide when proline is in the penultimate (P1') position. pnas.orgnih.gov Therefore, DPP IV would not cleave this compound but acts on substrates with an X-Pro sequence at the N-terminus. nih.gov The specificity of the enzyme is paramount; for instance, studies on a specific proline cleaving peptidase from bovine serum, named ZIP, showed that it did not hydrolyze the related peptide Z-Pro-Phe-OH, indicating that the sequence of residues around the proline is a critical determinant for recognition and cleavage. dcu.ie

Substrate specificity profiling is a crucial technique for understanding which enzymes can effectively process a substrate like this compound. biorxiv.org Methods such as Positional Scanning Substrate Combinatorial Libraries (PS-SCL) and phage display are used to determine the amino acid preferences at various positions (P4, P3, P2, P1, P1', etc.) relative to the scissile bond. biorxiv.orgpnas.org

For this compound, the key determinants of specificity are the P1 proline and the P2 phenylalanine residues.

P1 Position: The enzyme's S1 binding pocket must be able to accommodate the unique five-membered ring of the proline residue. The crystal structure of related enzymes shows that this pocket is often shaped to interact favorably with the imino acid. pnas.org The ability of an enzyme to cleave after a proline residue is a highly selective feature. nih.gov

P2 Position: The S2 binding pocket of the enzyme interacts with the P2 phenylalanine. This pocket is typically a deep, hydrophobic cavity that can favorably bind the bulky, aromatic side chain of phenylalanine through van der Waals and hydrophobic interactions. scitechnol.commdpi.com The preference for large hydrophobic residues at the P2 position is a known characteristic of several prolyl-specific peptidases. pnas.org

The combination of a suitable S1 pocket for proline and a complementary S2 pocket for phenylalanine is therefore the primary structural determinant for an enzyme to recognize and hydrolyze this compound.

The efficiency of an enzyme's catalytic action on a substrate is quantified by kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). libretexts.orgwordpress.com

Kₘ (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity between the enzyme and the substrate; a lower Kₘ value indicates a higher affinity. nih.gov

Vₘₐₓ (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration. nih.govuomustansiriyah.edu.iq

These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.gov A common graphical method for this analysis is the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). nih.govuomustansiriyah.edu.iq While these principles are universal, specific Kₘ and Vₘₐₓ values for the enzymatic hydrolysis of this compound by a specific peptidase are not readily found in publicly available literature. However, the table below illustrates how such data would be presented.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Prolyl Endopeptidase (Hypothetical) | This compound | 150 | 25 | 1.1 x 10⁵ |

This compound as an Enzyme Inhibitor: Principles of Inhibition

Beyond its role as a substrate, this compound is a recognized structural motif in the design and development of enzyme inhibitors. chemimpex.com Peptides and peptidomimetics are frequently used as starting points for creating potent and selective inhibitors, often by mimicking the transition state of the substrate during catalysis. wikipedia.org The Z-Phe-Pro sequence can serve as a scaffold that directs the molecule to the active site of proline-specific peptidases or other proteases that recognize this motif.

The potency and mechanism of an enzyme inhibitor are characterized by several kinetic parameters:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. nih.gov It is a practical measure of inhibitor potency but can be dependent on substrate concentration. sci-hub.se

Kᵢ (Inhibition constant): The equilibrium dissociation constant for the inhibitor binding to the enzyme. sciencesnail.com It represents the intrinsic binding affinity and is independent of substrate concentration. A lower Kᵢ value signifies a more potent inhibitor. sci-hub.sesciencesnail.com

Inhibitors can act through various mechanisms:

Competitive Inhibition: The inhibitor binds only to the free enzyme, typically at the active site, competing directly with the substrate. This increases the apparent Kₘ of the substrate but does not change Vₘₐₓ. ucdavis.edunih.gov

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the apparent Vₘₐₓ but does not affect Kₘ. ucdavis.edunih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, lowering both the apparent Vₘₐₓ and the apparent Kₘ. nih.gov

While this compound itself is not a widely reported inhibitor, its structure forms the basis for potent inhibitors. For example, a tetrapeptide analogue where the scissile bond was replaced by a non-hydrolyzable phosphinic acid moiety, Z-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle, was shown to be a powerful competitive inhibitor of bacterial collagenase. nih.gov

| Inhibitor | Target Enzyme | Kᵢ | Mechanism of Inhibition |

|---|---|---|---|

| Z-Phe-ψ(PO₂CH₂)-Gly-Pro-Nle | Corynebacterium rathayii Collagenase | 8 nM | Competitive |

| Heptapeptide analogue | Corynebacterium rathayii Collagenase | 0.6 nM | Competitive |

The molecular recognition between an enzyme and an inhibitor like this compound is a highly specific process driven by a combination of non-covalent interactions within the enzyme's active site. scitechnol.comscitechnol.com The structural basis for this recognition lies in the complementary shapes and chemical properties of the inhibitor and the enzyme's binding pockets. nih.gov

S1 and S2 Pocket Interactions: As with substrate binding, the S1 and S2 pockets of the enzyme are critical for inhibitor recognition. The crystal structure of Dipeptidyl Peptidase IV (DPP IV) complexed with an inhibitor reveals how the S1 pocket forms specific interactions with the inhibitor's proline ring, while the S2 site accommodates the P2 residue. pnas.org The S2 pocket often contains hydrophobic amino acid residues that form favorable van der Waals forces and hydrophobic interactions with the phenyl group of phenylalanine. mdpi.com

Hydrogen Bonding: Hydrogen bonds between the peptide backbone of the inhibitor and residues lining the active site are crucial for anchoring the inhibitor in the correct orientation. pnas.orgmdpi.com

Stereospecificity: Enzymes are highly stereospecific, meaning they preferentially bind one enantiomer over another. This specificity arises from the three-dimensional arrangement of the active site, which creates a chiral environment that distinguishes between the stereoisomers of the inhibitor. scitechnol.com The L-configurations of both phenylalanine and proline in this compound are essential for proper fitting into the active sites of most peptidases.

The combination of these interactions—hydrophobic packing, hydrogen bonding, and stereochemical complementarity—underpins the molecular basis for the recognition and binding of this compound and its derivatives, enabling their function as specific probes and inhibitors of enzyme activity.

Specific Enzyme Families Interacting with this compound and Related Peptides

The interaction of this compound and analogous peptides with specific enzyme families provides critical insights into enzyme specificity and the development of targeted therapeutic agents.

Angiotensin-Converting Enzyme (ACE) Interaction Studies

ACE is a zinc-dependent metalloproteinase with two homologous catalytic domains, the N-domain and the C-domain. researchgate.netresearchgate.net It plays a crucial role in the renin-angiotensin system.

The synthetic peptide Z-Phe-His-Leu is widely used as a substrate in fluorimetric assays to measure ACE activity in various biological samples, including serum, plasma, and tissue homogenates. researchgate.netplos.orgmdpi.comresearchgate.net The hydrolysis of the His-Leu bond by ACE is quantified to determine enzyme activity. researchgate.net This substrate is particularly useful because its hydrolysis rate can be indicative of the presence of ACE inhibitors and can help differentiate the activity of the two ACE domains. researchgate.netplos.org For instance, the ratio of hydrolysis of Z-Phe-His-Leu to another substrate, Hip-His-Leu, can reveal the selective inhibition of either the N- or C-domain of ACE. researchgate.netplos.org While Z-Phe-His-Leu is a standard tool, its affinity for ACE differs from the natural substrate, angiotensin I, which can sometimes lead to an underestimation of ACE inhibition in in vitro assays compared to in vivo conditions. core.ac.uknih.gov

The specificity of ACE is significantly influenced by the amino acid residues at the C-terminal end of its substrates. cambridge.org ACE generally prefers substrates that have hydrophobic amino acids, such as phenylalanine, or proline at the C-terminal positions. cambridge.orgresearchgate.net The presence of proline at the carboxy-terminal amino acid residue is a feature of many potent ACE inhibitors found in snake venoms, which led to the development of early ACE inhibitors like captopril. wikipedia.org

The C-domain of ACE has a preference for substrates with a pseudo-phenylalanine group in the P1 position. wikipedia.org Furthermore, the binding of peptides to the ACE active site is enhanced by the presence of proline and phenylalanine. mdpi.com The molecular interactions involve hydrophobic interactions with residues like Ala-354, Phe-391, and Phe-512, and hydrophilic interactions with histidine and glutamate (B1630785) residues. researchgate.net The development of C-domain selective inhibitors has often incorporated proline residues in their structure. wikipedia.org

Table 1: Research Findings on ACE Interaction with Phe and Pro-Containing Peptides

| Finding | Description | Reference(s) |

|---|---|---|

| Substrate Preference | ACE prefers substrates with hydrophobic amino acids (e.g., Phenylalanine) or Proline at the C-terminus. | cambridge.orgresearchgate.net |

| Inhibitor Design | Proline's presence in snake venom peptides guided the design of ACE inhibitors. | wikipedia.org |

| Domain Selectivity | The C-domain of ACE shows a preference for a pseudo-phenylalanine group in the P1 position. | wikipedia.org |

| Binding Enhancement | Proline and Phenylalanine residues enhance the binding capability between peptides and ACE. | mdpi.com |

| Assay Substrate | Z-Phe-His-Leu is a common fluorimetric substrate for measuring ACE activity. | researchgate.netplos.orgmdpi.com |

Dipeptidyl Peptidase IV (DPP-IV) Interaction Studies

DPP-IV (also known as CD26) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones. acs.orgmdpi.com It specifically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the penultimate (P1) position. acs.orgpnas.org

Due to the N-terminal blocking Z-group, this compound itself is not a substrate for DPP-IV, which requires a free N-terminus for its exopeptidase activity. nih.govcsic.es However, unblocked Phe-Pro dipeptides and other Xaa-Pro sequences are recognized by DPP-IV. For example, Phe-Pro has been identified as a DPP-IV inhibitory peptide, although with a relatively high IC50 value. acs.org

Peptides containing the Val-Pro sequence are notable for their interaction with DPP-IV. Diprotin B (Val-Pro-Ile) is a known substrate-type inhibitor of DPP-IV. cambridge.org The dipeptide Val-Pro itself is a precursor for more potent inhibitors. The Val-Pro dipeptide sequence is readily recognized by DPP-IV in natural peptides. csic.es Studies have shown that Val-Pro-containing peptides can act as substrates or inhibitors, with their activity influenced by the surrounding amino acid sequence. acs.orgcambridge.org For instance, the addition of certain amino acids to the C-terminus of Val-Pro can significantly increase its inhibitory activity against DPP-IV. acs.org

Table 2: Research Findings on DPP-IV Interaction with Xaa-Pro Peptides

| Peptide/Sequence | Interaction with DPP-IV | IC50 Value (if available) | Reference(s) |

|---|---|---|---|

| Phe-Pro (FP) | Inhibitory peptide | 3630 µM | acs.org |

| Val-Pro (VP) | Inhibitory peptide | 93 µM | acs.org |

| Diprotin B (Val-Pro-Ile) | Substrate-type inhibitor | - | cambridge.org |

| Val-Pro-Tyr-Pro-Gln | Potent inhibitor | - | acs.org |

| Ile-Pro-Ile (Diprotin A) | Potent inhibitor | 3.9 ± 1.0 µM | frontiersin.orgnih.gov |

The presence of a proline residue at the second position (P1) is a critical determinant for high-potency DPP-IV inhibition. frontiersin.orgnih.gov The N-terminal amino acid (Xaa) also plays a crucial role in modulating the inhibitory activity. cambridge.org The hydrophobic S1 pocket of the DPP-IV active site accommodates the proline residue, while interactions with other residues like Tyr-662 help to optimally position the substrate for catalysis. pnas.orgnih.gov

Role of Proline at P2 Position in DPP-IV Specificity

The specificity of Dipeptidyl Peptidase-IV (DPP-IV) for substrates is critically influenced by the amino acid residue at the P2 position (the second amino acid from the N-terminus). The enzyme exhibits a strong preference for peptides containing a proline or, to a lesser extent, an alanine residue at this position. tandfonline.comwikipedia.org This selectivity is a defining characteristic of the prolyl oligopeptidase family to which DPP-IV belongs. tandfonline.com The presence of proline at the P2 position is a key requirement for achieving high-potency DPP-IV inhibition. frontiersin.org

The underlying mechanism for this specificity lies in the structure of the DPP-IV active site. The enzyme selectively binds and cleaves dipeptides from the N-terminus of peptides that have proline or alanine in the P2 position. wikipedia.org The unique, rigid cyclic structure of the proline residue is thought to fit optimally into the S2 subsite of the enzyme, facilitating effective binding and subsequent catalysis. This interaction is crucial for the biological activity of natural DPP-IV substrates like the incretin hormones GLP-1 and GIP, which are inactivated by the cleavage of their N-terminal dipeptides. wikipedia.org

Table 1: DPP-IV Inhibition by Proline-Containing Peptides

| Peptide | IC₅₀ (µM) | Inhibition Type | Source(s) |

|---|---|---|---|

| Ile-Pro-Ile | 3.9 ± 1.0 | Competitive | frontiersin.org |

| Phe-Pro-Phe | 247.0 ± 32.7 | Competitive | frontiersin.org |

| Phe-Pro-Ile | Not specified, but inhibited >90% at 500 µM | Not specified | frontiersin.org |

| Ile-Pro | Not specified, but a known inhibitor | Not specified | d-nb.info |

| Leu-Pro | Not specified, but a known inhibitor | Not specified | d-nb.info |

| Phe-Pro | Not specified, but a known inhibitor | Not specified | d-nb.info |

Other Protease and Peptidase Families (e.g., Cysteine Proteases)

While this compound and related peptides are primarily studied for their interaction with DPP-IV, they also exhibit interactions with other classes of proteases, albeit with different specificities and outcomes.

Serine Proteases: Beyond DPP-IV, other serine proteases show varied interactions. Post-proline cleaving enzyme (prolyl endopeptidase), another enzyme with high specificity for proline residues, is competitively inhibited by N-protected dipeptides with the structure Z-X-Pro. researchgate.net Conversely, seprase, a serine gelatinase, was found to be completely insensitive to the related inhibitor Z-Phe-Pro-BT, suggesting a high degree of specificity among different prolyl-specific serine proteases. nih.gov

Carboxypeptidases: The interaction of this compound has been observed with carboxypeptidase Y. A mutant form of this enzyme (P315G) was shown to hydrolyze this compound with a catalytic rate constant (kcat) of 0.23 s⁻¹, which was lower than that for Z-Phe-Leu-OH (3.2 s⁻¹). researchgate.net

Cysteine Proteases: Cysteine proteases are a broad family of enzymes involved in numerous physiological processes. bibliotekanauki.pl While direct studies on the interaction between this compound and cysteine proteases are limited, research on structurally similar compounds provides insight. For example, peptides containing a Z-Phe moiety are often used as substrates or inhibitors for this enzyme class. Z-Phe-Arg-MCA and Z-Phe-Arg-NHMec are common substrates used to assay the activity of cysteine proteases like cathepsins. openbiochemistryjournal.complos.org Furthermore, inhibitors such as Z-Phe-Ala-CHN₂ and (Rac)-Z-Phe-Phe-FMK are known to target cysteine proteases by covalently modifying the active site cysteine residue. nih.govmedchemexpress.com

The specificity of cysteine proteases can vary. A cysteine protease from baby kiwi (Actinidia arguta) moderately hydrolyzed Z-Phe-Arg-MCA but did not show activity towards proline-containing substrates. openbiochemistryjournal.com However, cathepsin F from the liver fluke Opisthorchis viverrini was able to cleave both Z-Phe-Arg-NHMec and Z-Pro-Arg-NHMec, indicating that some cysteine proteases can accommodate proline in their substrate binding sites. plos.org Cathepsin Z, a cysteine protease from the papain family, acts as a carboxypeptidase with unique specificity. eurofinsdiscovery.com Given that Z-Phe containing peptides can interact with cysteine proteases, it is plausible that this compound could act as a weak inhibitor or substrate, though specific kinetic data is not widely available.

Table 2: Interaction of this compound and Related Compounds with Other Proteases

| Enzyme | Enzyme Family | Compound | Interaction Type | Finding | Source(s) |

|---|---|---|---|---|---|

| Post-proline cleaving enzyme | Serine Protease | Z-X-Pro | Competitive Inhibition | Enzyme is inhibited by N-protected peptides with this structure. | researchgate.net |

| Seprase | Serine Protease | Z-Phe-Pro-BT | No Inhibition | Enzyme is insensitive to this related inhibitor. | nih.gov |

| Carboxypeptidase Y (P315G mutant) | Serine Carboxypeptidase | This compound | Hydrolysis | kcat = 0.23 s⁻¹ | researchgate.net |

| Cysteine Protease (from Actinidia arguta) | Cysteine Protease | Z-Phe-Arg-MCA | Hydrolysis | Moderate hydrolysis observed. | openbiochemistryjournal.com |

| Cathepsin F (from O. viverrini) | Cysteine Protease | Z-Pro-Arg-NHMec | Hydrolysis | Enzyme shows activity against this proline-containing substrate. | plos.org |

| Cathepsin L | Cysteine Protease | (Rac)-Z-Phe-Phe-FMK | Inhibition | IC₅₀ = 15 µM | medchemexpress.com |

| Trypanosoma brucei Cysteine Protease | Cysteine Protease | Z-Phe-Ala-CHN₂ | Inhibition | Leads to lysosomal enlargement in the parasite. | nih.gov |

Structure Activity Relationship Sar Studies of Z Phe Pro Oh and Its Analogues

Elucidation of Key Amino Acid Residues for Functional Activity

The functional activity of Z-Phe-Pro-OH is fundamentally determined by the unique properties of its two amino acid residues: Phenylalanine (Phe) and Proline (Pro). Each residue contributes distinct structural and chemical features that are critical for molecular recognition and interaction with biological targets.

The Phenylalanine residue possesses a bulky and hydrophobic benzyl (B1604629) side chain. This aromatic ring is capable of engaging in various non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues within a biological target, like an enzyme's active site. These interactions are often crucial for the binding affinity and specificity of the peptide. The hydrophobicity of the Phenylalanine side chain can also facilitate the passage of the molecule through biological membranes.

The Proline residue is unique among the proteinogenic amino acids due to its cyclic pyrrolidine (B122466) side chain, which incorporates the backbone amide nitrogen. This rigid structure imposes significant conformational constraints on the peptide backbone, reducing its flexibility. This pre-organization of the peptide into a more defined conformation can lead to a lower entropic penalty upon binding to a target, thus enhancing binding affinity. The presence of Proline often induces turns in peptide chains, which can be a critical feature for fitting into the specific topology of an enzyme's active site. In the context of enzyme inhibition, Proline-containing peptides are of particular interest as they can mimic the transition state of substrates for certain proteases, such as dipeptidyl peptidase IV (DPP-IV). researchgate.netnih.govnih.gov

| Amino Acid Residue | Key Structural Feature | Contribution to Functional Activity |

|---|---|---|

| Phenylalanine (Phe) | Aromatic benzyl side chain | Hydrophobic interactions, π-π stacking, van der Waals forces, potential for improved membrane permeability. |

| Proline (Pro) | Cyclic pyrrolidine ring | Conformational rigidity, induction of turns, reduced entropic penalty upon binding, mimicry of transition states. |

| Protecting Group | Key Properties | Potential Impact on Bioactivity |

|---|---|---|

| Benzyloxycarbonyl (Z) | Hydrophobic, aromatic, sterically bulky | Increases lipophilicity, may enhance membrane permeability, can participate in additional binding interactions, may cause steric hindrance. |

| tert-Butoxycarbonyl (Boc) | Bulky, aliphatic, acid-labile | Increases steric bulk, can influence conformational preferences, affects solubility. |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Bulky, aromatic, base-labile | Increases aromatic surface area for potential π-π interactions, significantly increases size and hydrophobicity. |

Conformational Effects on this compound-Mediated Enzymatic Modulation

This inherent rigidity can be advantageous for enzymatic inhibition, as the molecule may exist in a solution conformation that is already close to the optimal binding conformation for the enzyme's active site. This "pre-organization" reduces the entropic cost of binding and can lead to higher affinity. The bulky Z-group at the N-terminus and the Phenylalanine side chain further influence the conformational landscape of the dipeptide, favoring specific spatial arrangements to minimize steric clashes. The interplay between the rigidifying effect of the Proline residue and the steric demands of the Z-group and Phenylalanine side chain results in a unique conformational signature for this compound that is likely a key determinant of its enzymatic modulation capabilities. Studies on proline-containing peptides have shown that they can adopt specific turn structures, such as β-turns, which are important recognition motifs for many enzymes. nih.gov

| Structural Feature | Conformational Effect | Implication for Enzymatic Modulation |

|---|---|---|

| Proline Residue | Restricts backbone dihedral angles (φ), promotes turn structures. | Pre-organizes the peptide for binding, reduces entropic penalty, can mimic transition states. |

| Z-Protecting Group | Adds steric bulk and hydrophobicity to the N-terminus. | Influences overall molecular shape and can either enhance binding through favorable interactions or cause steric hindrance. |

| Phenylalanine Side Chain | Bulky aromatic group with rotational freedom. | Participates in key binding interactions, its orientation relative to the backbone is critical for affinity. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Related Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For peptides and their analogues, QSAR studies can provide valuable insights into the structural features that are most important for activity and can be used to predict the activity of novel, untested compounds.

In the context of this compound and related peptides, QSAR models are often developed for inhibitors of specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), a common target for proline-containing peptides. researchgate.nettandfonline.com These models typically use a set of molecular descriptors to quantify various aspects of the peptides' structures. These descriptors can be broadly categorized as:

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular weight, volume, surface area).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment, polarizability).

Hydrophobic descriptors: Related to the lipophilicity of the molecule (e.g., logP, hydrophobic surface area).

Topological descriptors: Related to the connectivity of the atoms in the molecule.

Once these descriptors are calculated for a series of related peptides with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the activity. Such models can help to identify which properties are most influential for the desired biological effect. For instance, a QSAR model for a series of dipeptide inhibitors might reveal that a high degree of hydrophobicity at the N-terminus and a specific steric bulk at the C-terminus are critical for potent inhibition.

| QSAR Descriptor Type | Examples | Information Provided |

|---|---|---|

| Steric | Molecular Weight, Molar Volume, Surface Area | Describes the size and shape requirements for binding to a target. |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Describes the electronic interactions (e.g., hydrogen bonding, electrostatic interactions) with a target. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Describes the importance of hydrophobic interactions for binding and membrane permeability. |

| Topological | Connectivity Indices, Shape Indices | Describes the overall topology and branching of the molecule. |

Conformational Analysis and Molecular Modeling of Z Phe Pro Oh in Research

Spectroscopic Probing of Z-Phe-Pro-OH Conformations (e.g., NMR, CD for structural insights related to activity)

Spectroscopic techniques are pivotal in determining the solution-state conformation of peptides like this compound. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in providing detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The cis-trans isomerization of the Xaa-Pro peptide bond is a well-known phenomenon that can be readily studied by NMR. The distinct sets of resonances for the cis and trans conformers allow for the quantification of their relative populations in different solvents. This equilibrium is crucial as it can significantly impact the peptide's ability to bind to a target enzyme.

| Proton Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Amide (NH) | 6.5 - 8.5 |

| Aromatic (Phenylalanine) | 7.0 - 7.5 |

| Alpha-Proton (CαH) | 3.5 - 5.0 |

| Proline Ring Protons | 1.8 - 4.5 |

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a valuable tool for examining the secondary structure of peptides. chemrxiv.orgfrontiersin.org The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chirality and conformation of the molecule. Proline-containing peptides often exhibit characteristic CD spectra that can indicate the presence of specific turn structures, such as β-turns or polyproline II (PPII) helices. chemrxiv.orgacs.org The CD spectrum of this compound would be influenced by the orientation of the phenylalanine aromatic ring relative to the peptide backbone, providing further clues about the dominant conformation in solution. acs.org Studies on similar proline-containing dipeptides have shown that the solvent environment can significantly alter the CD spectra, reflecting conformational changes that may be relevant to biological activity. acs.org

Computational Approaches for this compound Structure-Function Prediction

Computational modeling provides a theoretical framework to complement experimental data and to predict the structure-function relationships of peptides. acs.org For this compound, these methods are used to explore its conformational space and to identify low-energy structures that are likely to be biologically active.

The general workflow for structure-function prediction involves several steps. First, the primary amino acid sequence is used to build a three-dimensional model of the peptide. Then, computational methods are employed to explore the possible conformations and to calculate their relative energies. Finally, the predicted structures can be used to infer the peptide's function, for instance, by assessing its ability to bind to a specific protein target. acs.org The accuracy of these predictions has been significantly enhanced by the development of sophisticated algorithms and force fields.

Molecular Docking and Dynamics Simulations of this compound-Enzyme Complexes

To understand how this compound interacts with enzymes, researchers utilize molecular docking and molecular dynamics (MD) simulations. These computational techniques provide atomic-level insights into the binding process and the stability of the resulting complex.

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein. mdpi.com The process involves sampling a large number of possible binding poses and scoring them based on their energetic favorability. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, this compound has been studied as an inhibitor of post-proline cleaving enzyme, and docking studies can help to visualize how it fits into the enzyme's active site. researchgate.net

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | His242, Ser569 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | Phenylalanine side chain with hydrophobic pocket |

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the peptide-enzyme complex over time. lew.roresearchgate.netnih.gov Starting from a docked pose, an MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion. This allows researchers to assess the stability of the binding mode predicted by docking and to observe any conformational changes that may occur upon binding. MD simulations can also be used to calculate the binding free energy, which provides a more accurate estimate of the ligand's affinity for the enzyme. Studies on similar dipeptides have demonstrated the utility of MD in understanding their conformational dynamics in solution and in complex with other molecules. researchgate.netnih.gov

Analytical Methodologies for Z Phe Pro Oh in Biochemical Research Contexts

Chromatographic Techniques for Z-Phe-Pro-OH Analysis and Purification in Research

Chromatography is an indispensable tool for the analysis and purification of peptides like this compound. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are central to ensuring the quality and identity of the compound in research settings. knauer.net

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in peptide synthesis and analysis, serving critical roles in both purification and quality control. knauer.net In the context of this compound, HPLC is routinely employed to assess the purity of the synthesized peptide and to monitor the progress of the coupling reactions that form it. google.comresearchgate.net

During peptide synthesis, analytical HPLC allows researchers to track the consumption of reactants and the formation of the desired this compound product in real-time. google.comrhhz.net By analyzing small aliquots from the reaction mixture, the conversion yield can be accurately calculated. researchgate.net This monitoring is crucial for optimizing reaction conditions and determining the precise point of completion. google.com

Once the synthesis is complete, reversed-phase HPLC (RP-HPLC) is the standard method for determining the final purity of the compound. The peptide is typically dissolved and injected into a C18 column, where it is separated from residual starting materials, byproducts, or any racemized products. rhhz.net Detection is commonly performed using ultraviolet (UV) absorbance at wavelengths where the peptide bond (around 214 nm) or the phenyl and benzyloxycarbonyl groups (around 254 nm) absorb light. dcu.iersc.org A high purity level, often greater than 95%, is a standard requirement for subsequent biochemical assays. rsc.org For larger quantities, preparative RP-HPLC is used to isolate and purify the final product, which is then verified for purity using analytical HPLC. knauer.netgoogle.com

Table 1: Representative HPLC Conditions for Analysis of this compound and Related Peptides

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Instrument | Waters Acquity UPLC | Standard HPLC System | Standard HPLC System |

| Column | Waters UPLC BEH C18 (1.7 µm, 50 mm x 2.1 mm) rhhz.net | Phenomex C18 (3 µm, 4.6 x 50 mm) researchgate.net | C18 Silica Phase google.com |

| Mobile Phase A | 0.1% formic acid in H₂O rhhz.net | 0.1% TFA in H₂O researchgate.net | 0.1% TFA in H₂O google.com |

| Mobile Phase B | Acetonitrile (CH₃CN) rhhz.net | 0.1% TFA in CH₃CN researchgate.net | Acetonitrile google.com |

| Gradient | Linear gradient from 5% to 95% B rhhz.net | Linear gradient from 30% to 60% B researchgate.net | Acetonitrile gradient with a slope of 0.6-1.4% B/min google.com |

| Flow Rate | 0.2 mL/min rhhz.net | 1.0 mL/min rsc.org | Not Specified |

| Detection | UV (Wavelength not specified) rhhz.net | UV at 220 nm researchgate.net | UV (Wavelength not specified) google.com |

This table is a composite of typical conditions reported in the literature and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing unequivocal identification of this compound and related compounds. dcu.ie This method is essential for confirming the identity of a synthesized peptide by verifying its molecular weight with high accuracy. rsc.org

In biochemical research, LC-MS is used to characterize the products of chemical or enzymatic reactions. researchgate.net For instance, when a peptide containing the Phe-Pro sequence is subjected to cleavage, LC-MS can precisely identify the resulting fragments by their mass-to-charge ratio (m/z). dcu.ieresearchgate.net This is particularly valuable in identifying the exact products formed during enzyme assays or peptide degradation studies. dcu.ie Advanced techniques like tandem mass spectrometry (LC-MS/MS or LC-MSⁿ) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which helps in sequencing peptides and identifying specific modifications. foodandnutritionjournal.orgtandfonline.com

Table 2: Common LC-MS Methodologies for Peptide Characterization

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Application | Identification of Diketopiperazines foodandnutritionjournal.org | General Peptide Characterization rsc.org | Analysis of Cyclic Dipeptides tandfonline.com |

| LC Column | Kromasil (2.1 mm × 100 mm, 1.8 µm) foodandnutritionjournal.org | Not Specified | Waters Atlantis T3 tandfonline.com |

| Mobile Phase | Acetic acid (0.1%) in H₂O and CH₃CN foodandnutritionjournal.org | Formic acid (0.1%) in H₂O and CH₃CN rsc.org | Not Specified |

| MS Instrument | High-Resolution Mass Spectrometry (HR-LC-MSⁿ) foodandnutritionjournal.org | LCMS rsc.org | Tandem Mass Spectrometer (LC-MS/MS) tandfonline.com |

| Ionization Mode | Not Specified | Electrospray Ionization (ESI) researchgate.net | Positive Electrospray Ionization (ESI+) tandfonline.com |

| Detection | Full scan and MSⁿ fragmentation foodandnutritionjournal.org | Calculation of [M+H]⁺ rsc.org | Multiple Reaction Monitoring (MRM) tandfonline.com |

This table summarizes general approaches for peptide characterization using LC-MS.

Spectrophotometric and Fluorometric Assays for this compound-Enzyme Interactions

The this compound structural motif is a key component in the design of probes and substrates for studying enzymes that recognize and cleave peptide bonds involving proline. These enzymes, known as post-proline cleaving endopeptidases, are important therapeutic targets. nih.gov Spectrophotometric and fluorometric assays provide sensitive methods to study these enzyme-substrate interactions in real-time.

Development of Enzyme Assays Utilizing this compound as Substrate or Probe

While this compound itself is not intrinsically fluorescent or chromogenic, its core structure is frequently used to design specific enzyme substrates. nih.gov The strategy involves attaching a reporter group, such as a fluorophore or chromophore, to the C-terminus of a peptide sequence containing the Phe-Pro motif. Many such probes are designed for post-proline cleaving enzymes like Fibroblast Activation Protein (FAP) or Dipeptidyl Peptidase IV (DPP-IV), which show specificity for cleaving the peptide bond C-terminal to a proline residue. nih.govnih.gov

A common approach is to synthesize a fluorogenic substrate like Z-Phe-Pro-AMC (7-amido-4-methylcoumarin) or a related sequence such as Z-Gly-Pro-AMC. nih.gov In its intact form, the substrate is weakly fluorescent. thermofisher.com However, upon enzymatic cleavage of the Pro-AMC bond, the highly fluorescent AMC molecule is released. thermofisher.comnih.gov The resulting increase in fluorescence provides a direct and continuous measure of enzyme activity. nih.gov Similarly, rhodamine 110 (R110) can be used to create substrates that release the green-fluorescent R110 upon cleavage by the target enzyme. thermofisher.com These substrate-based probes are invaluable for screening enzyme inhibitors and studying enzyme function in various biological samples. nih.gov

Table 3: Enzymes Recognizing Proline-Containing Sequences and Example Substrates

| Enzyme | Recognition Motif | Example Substrate/Probe | Research Context |

|---|---|---|---|

| Fibroblast Activation Protein (FAP) | Cleaves C-terminal to Proline | Z-Gly-Pro-AMC nih.gov | FAP activity assays, distinguishing from POP activity. nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Cleaves X-Pro dipeptide from N-terminus | Tyr-Pro-Phe-Pro-Gly nih.gov | Monitoring DPP-IV activity and metabolism. nih.gov |

| Prolyl Oligopeptidase (POP) | Cleaves C-terminal to Proline | Z-Gly-Pro-AMC nih.gov | Probing POP activity in cells and tissues. nih.gov |

| Caspase-3 | Recognizes DEVD sequence | Z-DEVD-AMC thermofisher.com | Monitoring apoptosis via caspase activity. thermofisher.com |

| Thrombin | Recognizes Gly-Pro-Arg sequence | bis-(tosyl-Gly-Pro-Arg) amide of R110 thermofisher.com | Measuring thrombin activity. thermofisher.com |

This table illustrates how peptide sequences, often including proline and a Z-group, are used to design specific enzyme assays.

Detection of Cleavage Products and Monitoring of Reaction Kinetics

Monitoring the kinetics of an enzymatic reaction involving a this compound-based substrate is essential for characterizing the enzyme's efficiency and the potency of any inhibitors. The rate of cleavage can be detected through several methods.

For fluorogenic substrates like Z-Phe-Pro-AMC, the reaction is monitored continuously using a fluorometer or a fluorescence microplate reader. thermofisher.comnih.gov The instrument measures the increase in fluorescence intensity over time as the enzyme liberates the free AMC fluorophore. nih.gov The initial, linear rate of the reaction (initial velocity) is calculated from this data. By measuring these rates at various substrate concentrations, researchers can generate a Michaelis-Menten plot to determine key kinetic parameters such as Kₘ and k꜀ₐₜ. ru.nl

Alternatively, a discontinuous assay using HPLC can be employed. ru.nl In this method, the enzymatic reaction is allowed to proceed, and at specific time intervals, aliquots are removed and the reaction is stopped (quenched), often by adding an acid. ru.nl Each quenched sample is then analyzed by HPLC to separate and quantify the remaining substrate from the newly formed cleavage products. dcu.ieru.nl This method is highly accurate and allows for the direct observation of both substrate depletion and product formation, but it is more labor-intensive than continuous fluorometric assays.

Table 4: Comparison of Kinetic Assay Methodologies

| Feature | Continuous Fluorometric/Spectrophotometric Assay | Discontinuous HPLC Assay |

|---|---|---|

| Principle | Measures real-time increase in signal from a reporter group (e.g., AMC). nih.gov | Quantifies substrate and product concentrations at discrete time points. ru.nl |

| Substrate Type | Requires a modified substrate with a fluorogenic or chromogenic label. thermofisher.com | Can use unlabeled, native substrates. |

| Procedure | Reaction is mixed and read continuously in a plate reader or fluorometer. nih.gov | Reaction aliquots are taken, quenched, and injected into an HPLC system. ru.nl |

| Advantages | High-throughput, provides real-time data, highly sensitive. rsc.org | High accuracy, directly measures substrate and product, can identify unexpected products. dcu.ie |

| Disadvantages | Substrate modification may affect enzyme binding, potential for signal interference. rsc.org | Labor-intensive, lower throughput, not real-time. |

| Typical Output | Fluorescence/absorbance units vs. time. nih.gov | Peak area/concentration vs. time. ru.nl |

This table compares the two primary methods for monitoring the kinetics of enzymatic cleavage of peptide substrates.

Applications of Z Phe Pro Oh As a Biochemical Research Tool and Probe

Z-Phe-Pro-OH in In Vitro Biochemical Assay Development and Standardization

In the realm of drug discovery and biochemical research, in vitro assays are fundamental for identifying and characterizing molecular interactions. databiotech.co.il The development of these assays requires careful design, optimization, and standardization to ensure results are reliable and reproducible. nuvisan.com This process involves selecting appropriate buffer conditions, determining optimal enzyme and substrate concentrations, and using reference compounds to validate the assay's performance. nuvisan.com

This compound and structurally similar N-acylpeptides are utilized in this context as tools for assay development, particularly for proteases. nih.govtandfonline.com For instance, in the development of inhibition assays for prolyl endopeptidase (PEP), a related compound, Z-Pro-Pro-OH, was synthesized to serve as a reference inhibitor. tandfonline.com The use of such well-characterized peptide derivatives allows researchers to establish baseline activity and inhibition parameters, which are crucial for standardizing the assay before screening larger compound libraries. nuvisan.com The stability and defined chemical properties of compounds like this compound make them suitable as standards for calibrating instrument response and ensuring the consistency of assay results over time. chemimpex.com

Utilization of this compound for Enzyme Characterization and Discovery

A primary application of this compound and its derivatives is in the characterization and discovery of enzymes, especially proline-specific peptidases. tandfonline.comdcu.ie These enzymes are a unique class of proteases capable of cleaving the peptide bond at proline residues, a task most other peptidases cannot perform. dcu.ie

This compound and its analogs can be used as potential substrates or inhibitors to probe the active sites of these enzymes. tandfonline.com Research into prolyl endopeptidase (PEP) inhibitors, which are considered potential anti-amnesic agents, involved the synthesis and testing of various proline-containing peptide fragments. tandfonline.com In one study, the related compound Z-Pro-Pro-OH was synthesized and evaluated for its ability to inhibit PEP from Flavobacterium meningosepticum, providing insights into the structural requirements for inhibition. tandfonline.com

Furthermore, the response of an enzyme to specific inhibitors helps in its classification and differentiation from other enzymes with similar functions. nih.gov For example, a soluble form of Seprase (also known as Fibroblast Activation Protein α, or FAP) purified from bovine serum was characterized by its complete insensitivity to a set of prolyl oligopeptidase-specific inhibitors, including the this compound derivative, Z-Phe-Pro-BT. dcu.ie This finding was critical in distinguishing the purified Seprase activity from that of prolyl oligopeptidase (POP), demonstrating how such compounds serve as essential tools for enzyme characterization. dcu.ie

The table below summarizes findings from studies using this compound and related N-carbobenzoxy-protected proline peptides to characterize specific enzymes.

| Enzyme | Compound Tested | Role/Finding | Source |

|---|---|---|---|

| Prolyl Endopeptidase (PEP) | Z-Pro-Pro-OH | Synthesized and tested as a potential inhibitor to characterize enzyme activity. | tandfonline.com |